3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Overview
Description
3-Bromo-1,2,4-trifluoro-5-nitrobenzene is a chemical compound with the CAS Number: 485318-76-1 . It has a molecular weight of 255.98 . The compound is stored in a dry room at normal temperature and it is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Bromo-1,2,4-trifluoro-5-nitrobenzene is1S/C6HBrF3NO2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Bromo-1,2,4-trifluoro-5-nitrobenzene is a liquid at room temperature .Scientific Research Applications
Bioconjugation
3-Bromo-1,2,4-trifluoro-5-nitrobenzene: is utilized in bioconjugation processes where it serves as a reagent for attaching various biomolecules to one another or to solid supports . Its reactivity allows for the creation of stable linkages that are essential in the development of biosensors and diagnostic tools.
Protein Labelling
In the field of proteomics, this compound is used for protein labelling. It reacts with specific amino acids to form a covalent bond, allowing researchers to track the location and movement of proteins within cells . This application is crucial for understanding protein function and interaction networks.
Bio-orthogonal Chemistry
The compound finds its application in bio-orthogonal chemistry, where it is involved in reactions that occur inside living systems without interfering with native biochemical processes . This characteristic is particularly valuable for in vivo imaging and targeted drug delivery systems.
Heterocycle Syntheses
3-Bromo-1,2,4-trifluoro-5-nitrobenzene: is a key intermediate in the synthesis of heterocyclic compounds . These heterocycles are structurally diverse and have significant implications in pharmaceuticals, serving as core structures for many drugs.
High Energy Materials
This chemical is also explored for its potential in creating high energy materials due to its nitro group, which is a common functional group in explosives . Research in this area aims to develop materials with improved stability and controlled detonation properties for industrial applications.
Drug Release Mechanisms
The compound’s structural properties are being studied for controlled drug release mechanisms . Its ability to undergo specific chemical transformations can be harnessed to release therapeutic agents at targeted sites within the body, enhancing the efficacy and reducing side effects of medications.
Safety and Hazards
properties
IUPAC Name |
3-bromo-1,2,4-trifluoro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3NO2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHZMPQFZGUPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719926 | |
Record name | 3-Bromo-1,2,4-trifluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,2,4-trifluoro-5-nitrobenzene | |
CAS RN |
485318-76-1 | |
Record name | 3-Bromo-1,2,4-trifluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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